molecular formula C24H24N2O5S B2458724 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide CAS No. 1005301-35-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide

Cat. No.: B2458724
CAS No.: 1005301-35-8
M. Wt: 452.53
InChI Key: AMYUHFNGDQGJHB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-14-13-17-8-7-15-26(21(17)16-18)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYUHFNGDQGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out in the presence of triethylamine and tetrahydrofuran (THF) at room temperature . The intermediate product is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide stands out due to its unique structural features, such as the phenylsulfonyl group and the tetrahydroquinoline moiety

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of sulfonamides and incorporates a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The unique structural features of this compound suggest various mechanisms of action, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{22}H_{24}N_{2}O_{4}S
Molecular Weight420.50 g/mol
CAS Number1005299-63-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in bacterial cell wall synthesis. A study identified two key targets:

  • MurD - involved in peptidoglycan biosynthesis.
  • GlmU - crucial for the synthesis of UDP-N-acetylglucosamine, a building block for bacterial cell walls.

Molecular docking studies have suggested that this compound can effectively bind to these targets, leading to its antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that it possesses significant antibacterial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings support the potential use of this compound as a lead for developing new antibiotics .

Enzyme Inhibition Studies

In addition to its antimicrobial activity, the compound has shown promise in inhibiting specific enzymes:

  • Carbonic Anhydrase : Sulfonamides are known inhibitors of carbonic anhydrase isozymes. Preliminary assays indicated that this compound could inhibit these enzymes effectively.

Case Study 1: Structure-Based Drug Design

A study utilized structure-based drug design to optimize derivatives of this compound. The researchers aimed to enhance its binding affinity towards MurD and GlmU by modifying functional groups on the tetrahydroquinoline core. The results indicated improved antibacterial activity in modified compounds compared to the parent structure .

Case Study 2: In Vivo Efficacy

In vivo studies on murine models demonstrated that administration of this compound led to a significant reduction in bacterial load in infected tissues compared to controls. The therapeutic index was also evaluated to ensure safety and efficacy .

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